molecular formula C12H10F3NO B1448279 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one CAS No. 1350994-81-8

3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one

Cat. No.: B1448279
CAS No.: 1350994-81-8
M. Wt: 241.21 g/mol
InChI Key: FHSYOTAYRALNBW-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one: is an organic compound with the molecular formula C12H10F3NO and a molecular weight of 241.21 g/mol .

Scientific Research Applications

Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials.

Future Directions

The future directions of “3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one” and similar compounds are promising. Trifluoromethylpyridine derivatives have found use in the agrochemical and pharmaceutical industries, and it’s expected that many novel applications will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidin-2-one under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the reaction conditions are optimized for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the benzylidene position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 3-(4-Methylbenzylidene)pyrrolidin-2-one
  • 3-(4-Chlorobenzylidene)pyrrolidin-2-one
  • 3-(4-Fluorobenzylidene)pyrrolidin-2-one

Properties

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO/c13-12(14,15)10-3-1-8(2-4-10)7-9-5-6-16-11(9)17/h1-4,7H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSYOTAYRALNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1=CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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